Ethyl 2-Methyl-3-furoate

Physical form Formulation Handling

Ethyl 2-methyl-3-furoate (CAS 28921-35-9) is a 2,3-disubstituted furan ester with the formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol. It belongs to the class of 3-furoate esters, which are employed as flavor/fragrance ingredients, synthetic building blocks, and intermediates for pharmaceutical and agrochemical research.

Molecular Formula C8H10O3
Molecular Weight 154.16 g/mol
CAS No. 28921-35-9
Cat. No. B1361829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Methyl-3-furoate
CAS28921-35-9
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(OC=C1)C
InChIInChI=1S/C8H10O3/c1-3-10-8(9)7-4-5-11-6(7)2/h4-5H,3H2,1-2H3
InChIKeyDOHUEYINVDLUSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Methyl-3-furoate (CAS 28921-35-9): Physicochemical Identity and Procurement-Relevant Baseline


Ethyl 2-methyl-3-furoate (CAS 28921-35-9) is a 2,3-disubstituted furan ester with the formula C₈H₁₀O₃ and a molecular weight of 154.16 g/mol. It belongs to the class of 3-furoate esters, which are employed as flavor/fragrance ingredients, synthetic building blocks, and intermediates for pharmaceutical and agrochemical research . The compound is commercially supplied as a colorless to pale-yellow liquid with a reported boiling point of 85–86 °C at 20 mmHg and a density of 1.01 g/mL at 25 °C . Its substitution pattern—a methyl group at the 2-position and an ethyl ester at the 3-position of the furan ring—distinguishes it from simpler furoate analogs and underpins its specific reactivity and application profile.

1
2,3-Disubstituted furan ester with defined methyl and ethyl substitution pattern
2
Liquid at ambient temperature, supports automated liquid-handling and dispensing workflows
3
Reported synthetic utility in Feist–Benary and Garcia–Gonzalez pathways for glycosidase inhibitor research
4
Higher flash point (71 °C) context may simplify process-safety review relative to lower-flash-point analogs

Why Methyl 2-Methyl-3-furoate, Ethyl 2-Furoate, or Ethyl 3-Furoate Cannot Simply Replace Ethyl 2-Methyl-3-furoate in Research and Industrial Workflows


Although several furan esters share the C₇–C₈H₈–₁₀O₃ formula, the precise location of the methyl group and the nature of the ester alkyl chain create measurable differences in physical state, lipophilicity, volatility, and safety profile that directly affect handling, formulation, and downstream synthetic utility. For instance, swapping the ethyl ester for a methyl ester alters the boiling point by ≈10 °C and the logP by ≈0.4 units, while changing the ring-substitution pattern (2-furoate vs. 3-furoate, or unsubstituted vs. 2-methyl) can shift the compound from a liquid to a solid at ambient temperature . These are not cosmetic variations; they influence distillation protocols, solvent compatibility, flavor-release kinetics, and the feasibility of specific synthetic sequences such as the Garcia–Gonzalez reaction. The quantitative evidence below demonstrates that generic substitution without verifying the exact regio- and alkyl-ester identity introduces unnecessary technical risk.

Ester alkyl chain
Methyl 2-methyl-3-furoate shows lower lipophilicity and boiling point; distillation and partitioning profiles may shift significantly.
Ring substitution pattern
Ethyl 2-furoate (solid) or ethyl 3-furoate differ in physical state, regioisomeric identity, and flash point; not interchangeable for liquid-handling or synthesis workflows.
Synthetic pathway specificity
Garcia–Gonzalez stereoselective routes are only validated with the ethyl ester; methyl ester or unsubstituted furoates may not support equivalent transformations.

Quantitative Differentiation of Ethyl 2-Methyl-3-furoate (CAS 28921-35-9) Against the Closest Analogs


Physical State at Ambient Temperature: Liquid vs. Solid Handling Advantage

Ethyl 2-methyl-3-furoate is a liquid at 20–25 °C, whereas its close analog ethyl 2-furoate (CAS 614-99-3) is a crystalline solid with a melting point of 32–36 °C [1]. The acid derivative 2-methyl-3-furoic acid (CAS 6947-94-0) is also a solid (mp 97–103 °C) . For formulation chemists and process engineers, a liquid starting material eliminates the need for pre-melting or dissolution steps, simplifies automated liquid-handling workflows, and reduces the risk of solidification in transfer lines during scale-up.

Physical state
Cross-study comparable
Liquid (20–25 °C) vs. solid (mp ≥32 °C)
Liquid state supports simplified handling and dispensing workflows; solid analogs may require dissolution or pre-heating.
Ambient temperature; literature values.
Physical form Formulation Handling Logistics

Lipophilicity (LogP): Impact on Flavor Partitioning and Biological Membrane Permeability

The computed logP of ethyl 2-methyl-3-furoate is 1.76, compared with 1.37 for the methyl ester homolog methyl 2-methyl-3-furoate (CAS 6141-58-8) [1]. A ΔlogP of +0.4 units indicates that the ethyl ester is approximately 2.5-fold more lipophilic. In flavor applications, higher logP values correlate with slower release from aqueous matrices and stronger retention in lipid phases; in biological or prodrug contexts, elevated logP can enhance passive membrane permeability.

Lipophilicity (logP)
Cross-study comparable
1.76 vs. 1.37 (ΔlogP +0.39)
Increased lipid solubility may alter flavor-release kinetics and partitioning behavior.
Calculated values; experimental confirmation advised.
LogP Lipophilicity Flavor release ADME

Flash Point and Combustibility: Safety Margin in Process Environments

The closed-cup flash point of ethyl 2-methyl-3-furoate is 71 °C (160 °F) . This is 8 °C higher than methyl 2-methyl-3-furoate (63 °C, 147 °F) [1] and 12 °C higher than ethyl 3-furoate (59 °C, 139 °F) . A flash point above 60 °C places the compound in a less stringent flammability category under many regulatory frameworks, potentially simplifying storage and transport requirements relative to its lower-flash-point comparators.

Flash point
Cross-study comparable
71 °C vs. 63 °C / 59 °C
Higher flash point provides wider process-safety margin; may simplify flammability classification review.
Closed-cup method; literature values.
Flash point Safety Process engineering Flammability

Synthetic Utility: Documented Role as a Gateway Intermediate in the Garcia–Gonzalez and Feist–Benary Pathways

Ethyl 2-methyl-3-furoate is the direct product of the Feist–Benary condensation between ethyl 2-acetyl-2-butenoate and N-bromosuccinimide, as exemplified in patent US4025537, Example 1 [1]. It also serves as the core furan scaffold in the Garcia–Gonzalez reaction with D-glucose and ethyl acetoacetate, generating ethyl 5-[(1′S)-D-erythrosyl]-2-methyl-3-furoate—a key precursor to selective α-L-fucosidase and β-galactosidase inhibitors [2]. In contrast, the methyl ester analog cannot be accessed via the Garcia–Gonzalez protocol with the same efficiency because methyl acetoacetate does not participate in the equivalent stereoselective transformation. This pathway specificity makes the ethyl ester the mandatory choice for research programs targeting iminosugar-based glycosidase inhibitors.

Synthetic utility
Class-level inference
Garcia–Gonzalez and Feist–Benary pathway enabled
Ethyl ester is the required substrate in published stereoselective routes; methyl ester validation is not reported.
Patent and literature precedent; pathway specificity review needed.
Synthetic intermediate Garcia-Gonzalez Feist-Benary Glycosidase inhibitors

Boiling Point and Distillation: Operational Window for Purification

At a reduced pressure of 20 mmHg, ethyl 2-methyl-3-furoate distills at 85–86 °C, whereas its methyl ester counterpart distills at 75 °C under the same pressure [1]. The 10 °C higher boiling point of the ethyl ester provides a larger separation window from low-boiling impurities and solvents, which can improve fraction purity during vacuum distillation without resorting to more energy-intensive high-vacuum conditions.

Boiling point (20 mmHg)
Cross-study comparable
85–86 °C vs. 75 °C (Δ +10 °C)
Larger separation window from low-boiling impurities may improve fraction purity during vacuum distillation.
Reduced pressure; literature values.
Boiling point Distillation Purification Volatility

Optimal Procurement and Application Scenarios for Ethyl 2-Methyl-3-furoate (CAS 28921-35-9)


Synthesis of Iminosugar-Based Glycosidase Inhibitors via the Garcia–Gonzalez Route

Research groups pursuing selective α-L-fucosidase or β-galactosidase inhibitors should procure ethyl 2-methyl-3-furoate as the mandatory furan building block. The Garcia–Gonzalez condensation with D-glucose and ethyl acetoacetate directly yields the required 5-erythrosyl-2-methyl-3-furoate scaffold, a transformation for which the methyl ester analog is not validated [1]. Using the ethyl ester avoids ester-exchange steps and preserves the stereochemical integrity of the iminosugar product.

Flavor and Fragrance Formulations Requiring Higher Lipophilicity and Slower Release

Flavor chemists designing fruity or caramelic notes for lipid-based food matrices or long-lasting fragrance accords should select ethyl 2-methyl-3-furoate over the methyl ester. Its logP of 1.76 (vs. 1.37 for the methyl analog) predicts approximately 2.5-fold higher lipid solubility, translating to slower release, enhanced substantivity, and reduced headspace volatility in finished products .

Process Chemistry Workflows Where Liquid Handling and Higher Flash Point Reduce Operational Risk

For kilo-lab or pilot-plant campaigns involving heated operations (distillation, reflux, reactive distillation), ethyl 2-methyl-3-furoate offers two practical advantages: (i) it is a free-flowing liquid at ambient temperature, unlike solid ethyl 2-furoate (mp 32–36 °C) or 2-methyl-3-furoic acid (mp 97–103 °C), and (ii) its flash point of 71 °C exceeds the 60 °C threshold that often triggers more restrictive flammable-liquid storage and handling requirements, providing a wider safety margin than methyl 2-methyl-3-furoate (63 °C) or ethyl 3-furoate (59 °C) .

Medicinal Chemistry Programs Using the Feist–Benary Furan Synthesis

Medicinal chemists employing the Feist–Benary condensation to generate 2,3-disubstituted furan libraries should source ethyl 2-methyl-3-furoate as the benchmark substrate. Patent US4025537 explicitly exemplifies its preparation from ethyl 2-acetyl-2-butenoate and NBS, establishing a reproducible protocol that can be adapted to analog synthesis [2]. The ethyl ester's boiling point (85–86 °C/20 mmHg) also simplifies post-reaction purification by vacuum distillation relative to lower-boiling methyl ester analogs.

Application
Selection Property
Validation Focus
Glycosidase inhibitor synthesis (Garcia–Gonzalez)
Validated stereoselective pathway substrate
Confirm reaction yield and iminosugar scaffold integrity
Higher-lipophilicity flavor and fragrance formulations
LogP-driven partitioning and release kinetics
Evaluate sensory persistence and lipid-phase retention
Process chemistry with heated unit operations
Liquid state at ambient temperature and elevated flash point
Verify liquid-handling compatibility and process safety margin
Feist–Benary furan library synthesis
Reproducible patent protocol and distillation-friendly boiling point
Confirm post-reaction purification by vacuum distillation

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